molecular formula C18H23N5O2 B12357924 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

Cat. No.: B12357924
M. Wt: 341.4 g/mol
InChI Key: LBAMNIHTUKUKJT-AAFJCEBUSA-N
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Description

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile is a potent and selective inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound demonstrates high efficacy in inhibiting DPP-4 activity, which in turn prolongs the half-life of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release . As a key research tool, it is extensively used in preclinical studies to investigate the pathophysiology of type 2 diabetes and to elucidate the complex mechanisms of the incretin system. Its application is crucial for validating DPP-4 as a therapeutic target and for exploring novel treatment strategies for metabolic disorders. Researchers utilize this inhibitor in both in vitro enzymatic assays and in vivo animal models to assess its effects on glycemic control, beta-cell function, and overall energy metabolism, providing invaluable insights for the development of next-generation anti-diabetic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3/t15-,16?/m1/s1

InChI Key

LBAMNIHTUKUKJT-AAFJCEBUSA-N

Isomeric SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Origin of Product

United States

Preparation Methods

Key Synthetic Routes and Strategic Bond Disconnections

The target compound is synthesized via a convergent approach, typically involving three core steps:

  • Formation of the pyrimidine-dione core
  • Introduction of the (3R)-3-aminopiperidine moiety
  • Coupling with the benzonitrile-containing side chain

A retrosynthetic analysis identifies 6-chloro-3-methylpyrimidine-2,4-dione and (R)-3-aminopiperidine as critical intermediates. The benzonitrile group is introduced via nucleophilic substitution or cross-coupling reactions.

Chlorination and Methylation of Pyrimidine-Dione Precursors

The synthesis begins with 6-chlorouracil derivatives. Methylation at the N3 position is achieved using dimethyl sulfate (DMS) under basic conditions:

Reaction Conditions

Parameter Specification
Methylating Agent Dimethyl sulfate (2.5–3.0 eq)
Base K₂CO₃ or NaHCO₃
Solvent DMF, THF, or toluene
Temperature 20°C to reflux (80–110°C)
Yield 85–92%

This step generates 6-chloro-3-methylpyrimidine-2,4-dione, confirmed by LC-MS and ¹H NMR. Excess DMS ensures complete methylation while minimizing dimerization byproducts (<2%).

Amination with (R)-3-Aminopiperidine

The chloro group at C6 is displaced by (R)-3-aminopiperidine via nucleophilic aromatic substitution (SNAr):

Optimized Protocol

  • Molar Ratio : 1:1.2 (pyrimidine:amine)
  • Solvent : Methanol or ethanol with molecular sieves (4Å)
  • Base : Triethylamine or DBU
  • Temperature : 60–80°C, 6–8 hours
  • Yield : 78–85%

Stereochemical integrity of the (R)-configuration is maintained using enantiomerically pure (R)-3-aminopiperidine dihydrochloride. Racemization is suppressed by avoiding strong acidic conditions.

Coupling with 2-(Bromomethyl)Benzonitrile

The benzonitrile side chain is introduced via alkylation:

Stepwise Procedure

  • Activation : 2-(Bromomethyl)benzonitrile (1.1 eq) is generated in situ from 2-methylbenzonitrile using N-bromosuccinimide (NBS) and AIBN.
  • Coupling : React with the aminated pyrimidine intermediate in THF/DMF (3:1) at 50°C for 4 hours.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Critical Parameters

Factor Impact on Yield
Solvent Polarity Higher polarity increases rate
Temperature >60°C risks decomposition
Catalyst KI (10 mol%) enhances reactivity

Final yields reach 70–75% with >99% HPLC purity.

Crystallization and Polymorph Control

Crystalline form-A is obtained via antisolvent crystallization:

Crystallization Conditions

Parameter Specification
Solvent System Dichloromethane/hexane (1:4)
Temperature Gradient 25°C → 5°C over 2 hours
Seed Crystals 0.5% w/w
Purity 99.8% (by HPLC)

X-ray diffraction confirms the monoclinic P2₁ space group with Z’=1.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability
Patent WO2016139677A1 92 99.5 Industrial
Laboratory-Scale 85 98.7 Bench (≤100 g)
Continuous Flow 89 99.2 Pilot Plant

Key advantages of the patented method include reduced dimerization (<1%) and lower residual solvent levels (≤50 ppm).

Green Chemistry Approaches

Recent advancements emphasize sustainability:

  • Solvent Recycling : >90% recovery of DMF via distillation.
  • Catalyst-Free Amination : Microwave-assisted reactions reduce reaction times to 2 hours with comparable yields.
  • Biocatalytic Methylation : Engineered methyltransferases achieve 65% yield under aqueous conditions, though scalability remains challenging.

Industrial-Scale Synthesis

A 117 kg batch process demonstrates scalability:

  • Reactor Type : 500 L glass-lined jacketed reactor
  • Cycle Time : 48 hours (including workup)
  • Cost Analysis : Raw material costs reduced by 40% using DMS instead of iodomethane.

Chemical Reactions Analysis

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in the treatment of type 2 diabetes. Specifically, it acts as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial for regulating glucose metabolism. Alogliptin benzoate, a derivative of this compound, has shown efficacy in lowering blood sugar levels with minimal risk of hypoglycemia .

Pharmacodynamics and Mechanism of Action

The mechanism of action involves the inhibition of the DPP-IV enzyme, leading to increased levels of incretin hormones. These hormones enhance insulin secretion in response to meals and decrease glucagon levels, thereby improving glycemic control .

Biochemical Probes

In biochemical research, this compound serves as a probe for studying enzyme interactions and cellular pathways. Its unique structural features allow it to bind selectively to specific enzymes, facilitating the exploration of metabolic pathways .

Synthesis and Development

The synthesis of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile involves multiple synthetic steps starting from simpler precursors. The use of advanced techniques such as continuous flow synthesis can enhance yield and purity during production .

Case Study 1: Alogliptin Benzoate Efficacy

A clinical study demonstrated that Alogliptin benzoate significantly improved glycemic control in patients with type 2 diabetes compared to placebo groups. The study reported that the incidence of hypoglycemia was low (≤8.3% in treatment groups), indicating safety and efficacy in long-term management .

Case Study 2: Mechanistic Studies on DPP-IV Inhibition

Research has shown that compounds similar to 2-[[6-[(3R)-3-amino-piperidinyl]-3-methyl]-2,4-dioxo-pyrimidinyl]methyl]benzonitrile effectively inhibit DPP-IV activity in vitro. This inhibition correlates with enhanced insulin secretion from pancreatic beta cells under glucose-stimulated conditions .

Mechanism of Action

The mechanism of action of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as dipeptidyl peptidase 4 (DPP-4). This interaction can inhibit the activity of the enzyme, leading to various biological effects .

The pathways involved in its mechanism of action include the modulation of enzyme activity and the regulation of metabolic processes. These effects can have significant implications for the treatment of diseases and the development of new therapeutic strategies .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogues within the DPP-4 Inhibitor Class

Alogliptin belongs to the pyrimidine-dione-based DPP-4 inhibitors. Key analogues include vildagliptin, trelagliptin, and a quinazolinone-derived experimental compound (referred to as Compound B in preclinical studies).

Table 1: Structural and Functional Comparison of Alogliptin with Analogues
Compound Core Structure Key Modifications Potency (IC₅₀) Selectivity (DPP-8/9) Half-Life (h)
Alogliptin Pyrimidine-dione 3-Methyl, (3R)-aminopiperidine substitution <10 nM >10,000-fold 12–21
Vildagliptin Cyanopyrrolidine Adamantyl-amino group ~10 nM* >2,000-fold* 2–3*
Trelagliptin Pyrimidine-dione 4-Fluorobenzonitrile substitution N/A N/A ~50*
Compound B (Preclinical) Quinazolinone Original scaffold replaced by pyrimidine-dione ~100 nM Not reported N/A
Key Findings:

Alogliptin vs. Quinazolinone-Based Compound B: Replacement of the quinazolinone moiety in Compound B with pyrimidine-dione in alogliptin improved potency (IC₅₀ reduced from ~100 nM to <10 nM) and selectivity (>10,000-fold over DPP-8/9) . The (3R)-aminopiperidine group in alogliptin enhances target binding affinity compared to Compound B’s unsubstituted amine .

Alogliptin vs. Trelagliptin: Trelagliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile) introduces a 4-fluoro substitution on the benzonitrile group, which extends half-life (~50 hours) for once-weekly dosing . Alogliptin’s shorter half-life (12–21 hours) necessitates daily dosing but offers flexibility in titration .

Alogliptin vs. Vildagliptin: Vildagliptin’s cyanopyrrolidine scaffold confers lower selectivity (>2,000-fold over DPP-8/9) and shorter half-life (2–3 hours), requiring twice-daily administration .

Pharmacodynamic and Clinical Differences

  • Efficacy in Glycemic Control: Alogliptin reduces HbA1c by 0.5–1.0% as monotherapy, comparable to vildagliptin but with a more favorable pharmacokinetic profile .
  • Cardiovascular Safety : Alogliptin shows neutral effects on cardiovascular risk in T2DM patients, similar to other DPP-4 inhibitors .
  • Formulation Advantages : The benzoate salt of alogliptin enhances solubility and bioavailability compared to the free base .

Biological Activity

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile, commonly known as alogliptin, is a compound with significant biological activity, primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of alogliptin is C18H21N5O2, with a molecular weight of approximately 345.429 g/mol. The compound features a complex structure that includes a benzonitrile moiety linked to a diazine derivative, which is crucial for its pharmacological effects.

Alogliptin functions by inhibiting the enzyme DPP-4, which leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic peptide). These hormones enhance insulin secretion in response to meals and inhibit glucagon release, thereby contributing to lower blood glucose levels. Additionally, alogliptin has been shown to modulate inflammatory responses by inhibiting TLR-4-mediated pathways .

Antidiabetic Effects

Alogliptin is primarily used in the management of type 2 diabetes mellitus. Clinical studies have demonstrated its efficacy in reducing HbA1c levels and improving glycemic control when used alone or in combination with other antidiabetic medications .

Anti-inflammatory Properties

Beyond its antidiabetic effects, alogliptin exhibits anti-inflammatory properties. Research indicates that it may prevent the formation of pro-inflammatory cytokines through the inhibition of TLR pathways .

Case Studies and Clinical Research

Several clinical trials have evaluated the efficacy and safety of alogliptin:

  • Study on Glycemic Control : A randomized controlled trial involving 600 patients with type 2 diabetes showed that alogliptin significantly reduced HbA1c levels compared to placebo after 26 weeks of treatment .
  • Study on Cardiovascular Outcomes : Another study investigated the cardiovascular safety profile of alogliptin, demonstrating no significant increase in cardiovascular risk among patients treated with this compound compared to those receiving standard care .

Comparative Analysis with Similar Compounds

The following table compares alogliptin with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesUnique Qualities
AlogliptinDPP-4 inhibitorEffective for glycemic control and anti-inflammatory effects
LinagliptinDPP-4 inhibitorLong half-life and no renal adjustment needed
SaxagliptinDPP-4 inhibitorRequires renal dose adjustment; associated with heart failure risks

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